3-Oxo Atorvastatin tert-Butyl Ester

Übersicht

Beschreibung

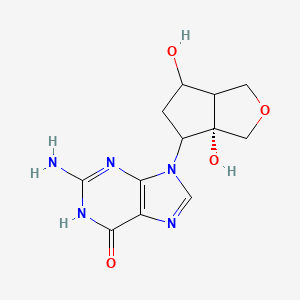

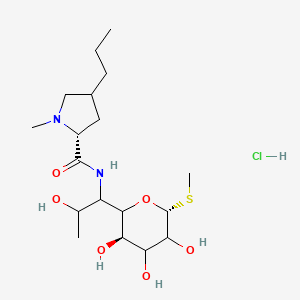

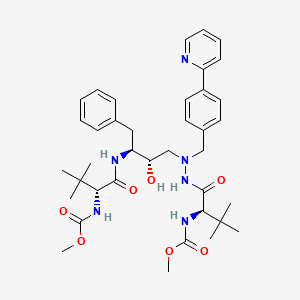

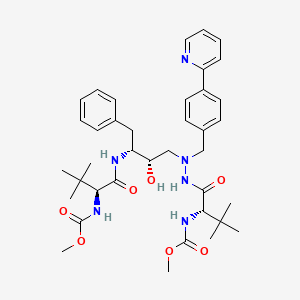

3-Oxo Atorvastatin tert-Butyl Ester is a Boc-protected oxo-derivative of Atorvastatin . It’s a byproduct impurity of Atorvastatin calcium, a selective, competitive HMG-CoA reductase inhibitor .

Synthesis Analysis

The synthesis of Atorvastatin and its intermediates, including 3-Oxo Atorvastatin tert-Butyl Ester, involves several procedures. These include the Paal-Knorr synthesis and several new synthetic strategies . An efficient synthesis of N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide (I), a key intermediate for the synthesis of Atorvastatin, has been described .Molecular Structure Analysis

The molecular structure of 3-Oxo Atorvastatin tert-Butyl Ester is C37H41FN2O5 . Further details about its molecular structure can be found in the referenced link .Chemical Reactions Analysis

Atorvastatin, including its derivatives like 3-Oxo Atorvastatin tert-Butyl Ester, undergoes various chemical reactions during its synthesis. This includes the Paal-Knorr synthesis and several new synthetic strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxo Atorvastatin tert-Butyl Ester can be found in the referenced link .Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Management

3-Oxo Atorvastatin tert-Butyl Ester: is an intermediate in the synthesis of Atorvastatin Calcium , a widely used statin for lowering cholesterol . By inhibiting the HMG-CoA reductase pathway, it reduces the risk of cardiovascular diseases. The compound’s role in the synthesis process is crucial for producing Atorvastatin on an industrial scale, which has significant implications for public healthcare systems.

Organic Synthesis Methodology

The tert-butyl group in 3-Oxo Atorvastatin tert-Butyl Ester exhibits unique reactivity patterns due to its steric bulkiness . This characteristic can be exploited in organic synthesis, particularly in the functionalization of esters via 1,3-chelation. Such methodologies are essential for the development of new pharmaceuticals and materials.

Biodegradation Pathways

The tert-butyl group’s reactivity also plays a role in biodegradation pathways . Understanding how this group behaves in biological systems can lead to the development of drugs with improved metabolic profiles, which is a key consideration in drug design.

Non-Hydrolytic Deesterification

3-Oxo Atorvastatin tert-Butyl Ester: can be used to explore non-hydrolytic deesterification reactions . This process is beneficial in situations where hydrolytic conditions are not suitable, such as in the presence of sensitive functional groups.

Selective Bond Cleavage

The compound has potential applications in selective bond cleavage reactions . This is useful in the synthesis of complex molecules where selective manipulation of certain bonds is required without affecting others.

Transesterification Reactions

The tert-butyl ester moiety is pivotal in transesterification reactions, which are widely used in biodiesel production and the synthesis of various esters . The compound could provide insights into more efficient transesterification methods.

Protective Group Chemistry

In protective group chemistry, the tert-butyl ester group is often used due to its stability and ease of removal under certain conditions . 3-Oxo Atorvastatin tert-Butyl Ester can contribute to the development of new strategies for the protection and deprotection of functional groups in synthetic chemistry.

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 3-Oxo Atorvastatin tert-Butyl Ester are not mentioned, Atorvastatin, from which it is derived, continues to be widely used in the treatment of cardiovascular diseases . Therefore, research into its derivatives, including 3-Oxo Atorvastatin tert-Butyl Ester, may continue to be an area of interest.

Eigenschaften

IUPAC Name |

tert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXLKFSRLPMJPO-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo Atorvastatin tert-Butyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

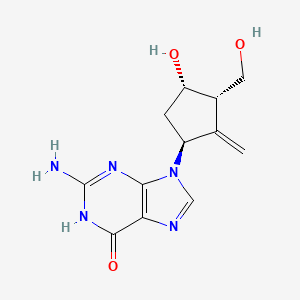

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)